5-Lipoxygenase Inhibitory Activity: 2-Iodo-5-(m-tolyl)oxazole vs. Optimized Aryloxazole Inhibitors
In a 5-lipoxygenase (5-LOX) enzyme inhibition assay using rat basophilic leukemia (RBL-1) cells, 2-Iodo-5-(m-tolyl)oxazole (ChEMBL:CHEMBL154630) demonstrated an IC50 of 26,915 nM [1]. This provides a specific, though moderate, benchmark. For context, optimized aryloxazole 5-LOX inhibitors from medicinal chemistry campaigns, such as 'Oxazole 59', have been reported with IC50 values as low as 7 nM in human monocyte assays [2]. This comparison highlights that while the 2-iodo-5-(m-tolyl)oxazole core exhibits basal 5-LOX affinity, it is not a highly optimized inhibitor. The substantial difference in potency (~3,800-fold) underscores that this compound serves as a valuable starting point or probe rather than a final drug candidate.
| Evidence Dimension | Inhibition of 5-lipoxygenase (5-LOX) enzyme activity |
|---|---|
| Target Compound Data | IC50 = 26,915 nM (26.9 µM) |
| Comparator Or Baseline | Oxazole 59 (optimized aryloxazole): IC50 = 7 nM |
| Quantified Difference | 3,845-fold less potent than the comparator. |
| Conditions | Target: RBL-1 cell line crude enzyme preparation; Comparator: Human peripheral monocytes |
Why This Matters
This data is critical for scientists selecting a compound for 5-LOX inhibitor research; it defines the basal activity level of the core scaffold, allowing for rational design of more potent analogs and preventing the mistaken selection of this compound for advanced studies requiring high potency.
- [1] TargetMine. (n.d.). Bioactivity data for CHEMBL154630: 2-Iodo-5-(m-tolyl)oxazole. View Source
- [2] SciencePlus. (n.d.). About: Azole Phenoxy Hydroxyureas as Selective and Orally Active Inhibitors of 5-Lipoxygenase. View Source
